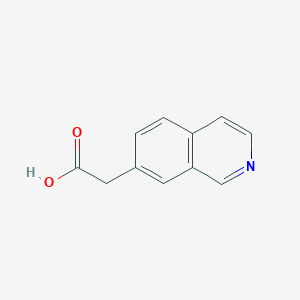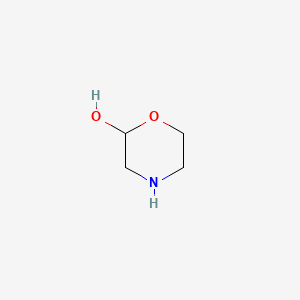
Morpholin-2-ol
Overview
Description
Morpholin-2-ol, also known as 2-(morpholin-3-yl)ethan-1-ol , is a chemical compound that is part of the morpholine family. Morpholines are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of morpholines has seen significant progress in recent years. They are typically synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholine is a six-membered heterocyclic compound where we can find two hetero atoms, Oxygen & Nitrogen . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
Morpholines undergo a variety of chemical reactions. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .Physical And Chemical Properties Analysis
Morpholine is physically a liquid with no color. It has a fish-like or ammonia odor . It is mostly used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator & boiler water additive . It is found to be a base because when it is treated with HCl it produces morpholinium chloride salt .Scientific Research Applications
Medicinal Chemistry and Pharmacological Activity
- Morpholine is a critical element in the field of medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It serves as a versatile and accessible synthetic building block in drug design and development, contributing significantly to a wide range of biological activities. Morpholine derivatives have shown potential in various therapeutic areas, acting as enzyme inhibitors and demonstrating selective affinity for a range of receptors. These properties justify its classification as a privileged structure in medicinal research (Kourounakis, Xanthopoulos, & Tzara, 2020).
Synthesis and Pharmacological Assessment
- The synthesis of morpholine derivatives is an area of keen interest. Studies have described the synthesis of various morpholine derivatives, focusing on their structural properties proven by techniques like IR and NMR. These compounds have been assessed for pharmacological properties in various screening tests, demonstrating their potential in medicinal chemistry (Avramova, Danchev, Buyukliev, & Bogoslovova, 1998).
Role in Antinociceptive Effects
- Morpholine derivatives have been studied for their potential antinociceptive effects, demonstrating the ability to reduce pain in various models. For example, certain compounds showed high σ1 receptor affinity and selective effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Structural Activity Relationship (SAR)
- The SAR of morpholine-based compounds reveals their activity in diverse therapeutic areas like anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The molecular interactions and pharmacokinetic modulations of these compounds are critical in designing new therapeutic agents (Kumari & Singh, 2020).
Genetic Research
- Morpholine oligomers are used extensively in genetic research, particularly in zebrafish studies, to transiently knock down gene functions. They offer a method to study gene function with potential applications in various biological studies (Schulte-Merker & Stainier, 2014).
Hypocholesterolemic and Hypolipidemic Activity
- Some morpholine derivatives have been synthesized and evaluated for their antioxidant, hypocholesterolemic, and hypolipidemic activities, showing potential as leads in designing novel compounds for antiatherogenic factors (Chrysselis, Rekka, & Kourounakis, 2000).
Olfactory Research
- Studies have investigated the effect of morpholine as an olfactory stimulant in fish, providing insights into its interaction with the olfactory system and its potential use in studying sensory functions (Hara, 1974).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
morpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-4-3-5-1-2-7-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNLPOQKBSLESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508901 | |
| Record name | Morpholin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-2-ol | |
CAS RN |
99839-31-3 | |
| Record name | 2-Morpholinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



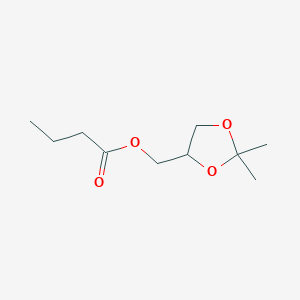
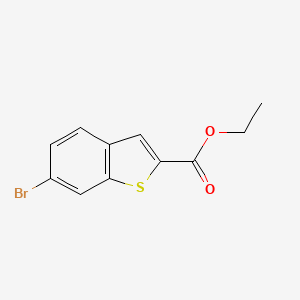
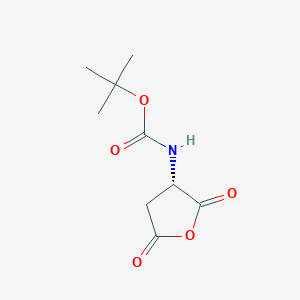
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
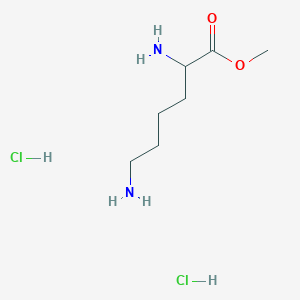
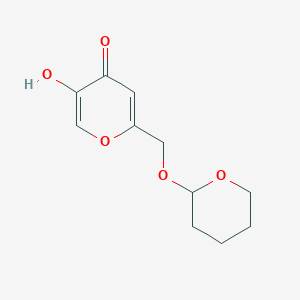

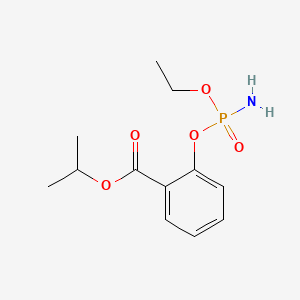
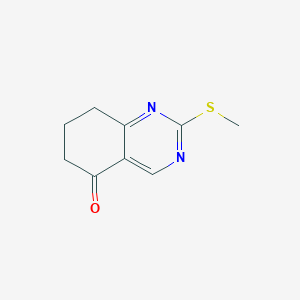

![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
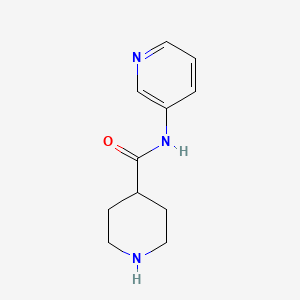
![Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1601429.png)
